molecular formula C8H12BNO3S B12978269 (4-Morpholinothiophen-2-yl)boronic acid

(4-Morpholinothiophen-2-yl)boronic acid

Cat. No.: B12978269
M. Wt: 213.07 g/mol
InChI Key: DAYKXXIXYAJVTC-UHFFFAOYSA-N
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Description

(4-Morpholinothiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a thiophene ring substituted with a morpholine group. This compound is part of the broader class of boronic acids, which are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical applications, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Morpholinothiophen-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate, sodium carbonate, or cesium carbonate

    Solvent: Tetrahydrofuran (THF), toluene, or a mixture of water and organic solvents

    Temperature: Typically between 50°C to 100°C

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-Morpholinothiophen-2-yl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: Conversion to the corresponding boronic acid derivatives.

    Reduction: Formation of boronate esters.

    Substitution: Reactions with electrophiles to form new carbon-boron bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various boronic acid derivatives, boronate esters, and substituted thiophene compounds .

Mechanism of Action

The mechanism of action of (4-Morpholinothiophen-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. The boronic acid group interacts with target molecules, forming stable complexes that can be used for detection or modification of biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Thiophen-2-ylboronic acid
  • Morpholinoboronic acid

Comparison

(4-Morpholinothiophen-2-yl)boronic acid is unique due to the presence of both a morpholine group and a thiophene ring, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds .

Properties

Molecular Formula

C8H12BNO3S

Molecular Weight

213.07 g/mol

IUPAC Name

(4-morpholin-4-ylthiophen-2-yl)boronic acid

InChI

InChI=1S/C8H12BNO3S/c11-9(12)8-5-7(6-14-8)10-1-3-13-4-2-10/h5-6,11-12H,1-4H2

InChI Key

DAYKXXIXYAJVTC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CS1)N2CCOCC2)(O)O

Origin of Product

United States

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